molecular formula C16H20N2O3 B5834871 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE

Cat. No.: B5834871
M. Wt: 288.34 g/mol
InChI Key: IYOXVOYJHUAQJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE is a chemical compound belonging to the class of isoindolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE typically involves the reaction of phthalic anhydride with primary amines under controlled conditions. The reaction proceeds through the formation of an intermediate isoindoline, which is then further reacted with N,N-dipropylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to achieve consistent results .

Chemical Reactions Analysis

Types of Reactions

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Oxo derivatives of the isoindoline ring.

    Reduction: Reduced isoindoline derivatives.

    Substitution: Various substituted isoindoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE involves the inhibition of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to changes in gene expression. By inhibiting HDACs, this compound can alter gene expression patterns, potentially leading to therapeutic effects such as cancer cell apoptosis and reduced inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-N,N-DIPROPYLACETAMIDE is unique due to its specific structural features and its ability to inhibit HDACs. This makes it a valuable compound in the development of new therapeutic agents and in the study of gene expression regulation.

Properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)-N,N-dipropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3/c1-3-9-17(10-4-2)14(19)11-18-15(20)12-7-5-6-8-13(12)16(18)21/h5-8H,3-4,9-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYOXVOYJHUAQJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C(=O)CN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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